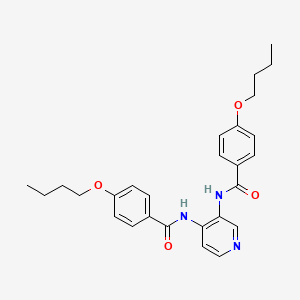

N,N'-(pyridine-3,4-diyl)bis(4-butoxybenzamide)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N,N'-(pyridine-3,4-diyl)bis(4-butoxybenzamide), also known as PDBBA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. PDBBA is a bisamide derivative of pyridine that has been synthesized using a simple and efficient method.

Wissenschaftliche Forschungsanwendungen

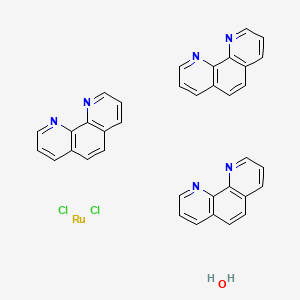

Organometallic Complex Formation

Pyridine-based ligands are known for their ability to form stable complexes with transition metals, which are crucial in catalysis and materials science. For example, studies on pincer ligands, similar in structure to N,N'-(pyridine-3,4-diyl)bis(4-butoxybenzamide), have demonstrated their utility in creating stable rhodium and palladium complexes, which are significant in catalytic applications (Simons et al., 2003).

Polymer Science

Pyridine and its derivatives play a vital role in the synthesis of high-performance polymers. For instance, novel polyimides derived from pyridine-containing dianhydride monomers exhibit outstanding thermal stability and mechanical properties, making them suitable for advanced engineering applications (Wang et al., 2006).

Materials Engineering

Compounds containing pyridine units are integral in designing materials with specific electronic and optical properties. For example, dinuclear cobalt bis(dioxolene) complexes, utilizing a pyridine-based bridging ligand, show unique thermally induced valence tautomeric transitions, which could be exploited in developing smart materials and sensors (Hearns et al., 2006).

Wirkmechanismus

Target of Action

Similar compounds, such as tridentate pincer ligands, have been reported to act as anion receptors and display hydrogen bond interactions that are essential in maintaining biological processes .

Mode of Action

The compound features two pendant alkylated 4-pyridyl arms at the 3,5-positions of the central pyridyl group . It forms strong N–H⋯O hydrogen bonds with its targets . The rotation of the pendant pyridyl arm is necessary to minimize the repulsive steric interactions, whereas the strong intramolecular hydrogen bond causes the C-methyl groups to tilt away from the cavity of the head group pyridine .

Biochemical Pathways

Compounds with similar structures have been utilized in various biochemical processes, including metal extraction, molecular switching, catalysis, and supramolecular assemblies .

Result of Action

The compound’s strong n–h⋯o hydrogen bonds and its ability to form an 18-molecule aggregate in a 3-dimensional supramolecular synthon stabilized by intermolecular n–h⋯o and c–h⋯o contacts suggest it may have significant molecular and cellular impacts .

Eigenschaften

IUPAC Name |

4-butoxy-N-[3-[(4-butoxybenzoyl)amino]pyridin-4-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N3O4/c1-3-5-17-33-22-11-7-20(8-12-22)26(31)29-24-15-16-28-19-25(24)30-27(32)21-9-13-23(14-10-21)34-18-6-4-2/h7-16,19H,3-6,17-18H2,1-2H3,(H,30,32)(H,28,29,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSQVHKHPOOMJDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=NC=C2)NC(=O)C3=CC=C(C=C3)OCCCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzoyl-N'-[2-methyl-5-(trifluoromethyl)phenyl]thiourea](/img/structure/B2956947.png)